tert-Butyl (7-(hydroxymethyl)spiro[3.5]nonan-2-yl)carbamate
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Overview
Description
tert-butyl N-[7-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate is a synthetic organic compound that belongs to the class of carbamates. It is characterized by a spirocyclic structure, which is a unique feature that contributes to its chemical properties and potential applications. This compound is of interest in various fields of scientific research due to its distinctive molecular architecture and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[7-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate typically involves the reaction of a spirocyclic ketone with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of tert-butyl N-[7-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[7-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The spirocyclic ketone can be reduced to form a secondary alcohol.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Secondary alcohols.
Substitution: Substituted carbamates with various functional groups.
Scientific Research Applications
tert-butyl N-[7-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[7-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The spirocyclic structure may also contribute to its binding affinity and selectivity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate
- tert-butyl N-[7,7-difluoro-2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate
Uniqueness
tert-butyl N-[7-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate is unique due to its specific spirocyclic structure and the presence of a hydroxymethyl group. This combination of features imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C15H27NO3 |
---|---|
Molecular Weight |
269.38 g/mol |
IUPAC Name |
tert-butyl N-[7-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate |
InChI |
InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-12-8-15(9-12)6-4-11(10-17)5-7-15/h11-12,17H,4-10H2,1-3H3,(H,16,18) |
InChI Key |
FRVOGFYLSYEGGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CCC(CC2)CO |
Origin of Product |
United States |
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